molecular formula C19H19N2O+ B1210407 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide CAS No. 70173-20-5

9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide

Cat. No. B1210407
CAS RN: 70173-20-5
M. Wt: 291.4 g/mol
InChI Key: RDBUEZAMXPXNRH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide, also known as 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide, is a useful research compound. Its molecular formula is C19H19N2O+ and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19/h5-10H,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUEZAMXPXNRH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93841-50-0 (Iodide), 98510-80-6 (Acetate)
Record name 9-Methoxy-N(2)-methylellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070173205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10220454
Record name 9-Methoxy-N(2)-methylellipticinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxy-N(2)-methylellipticinium

CAS RN

70173-20-5
Record name 9-Methoxy-N(2)-methylellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070173205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-N(2)-methylellipticinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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